molecular formula C8H12N2 B13545617 (S)-1-(2-Methylpyridin-3-yl)ethan-1-amine

(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13545617
M. Wt: 136.19 g/mol
InChI Key: LWIWISPHEYROCV-LURJTMIESA-N
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Description

(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine is a chiral amine compound with a pyridine ring substituted at the 2-position with a methyl group and an ethylamine chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylpyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Alkylation: The 2-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine chain.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.

    Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer, leaving the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methylpyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different chiral properties.

    2-Methylpyridine: The parent compound without the ethylamine chain.

    1-(2-Methylpyridin-3-yl)ethan-1-amine: The racemic mixture of the compound.

Uniqueness

(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1S)-1-(2-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,9H2,1-2H3/t6-/m0/s1

InChI Key

LWIWISPHEYROCV-LURJTMIESA-N

Isomeric SMILES

CC1=C(C=CC=N1)[C@H](C)N

Canonical SMILES

CC1=C(C=CC=N1)C(C)N

Origin of Product

United States

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